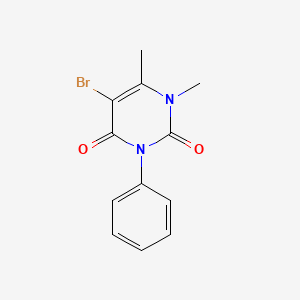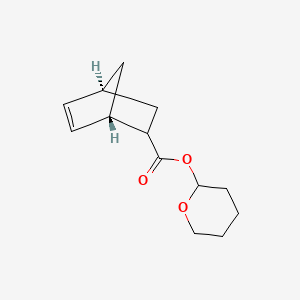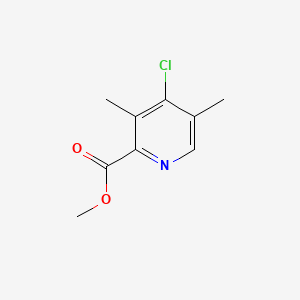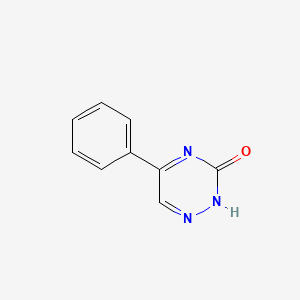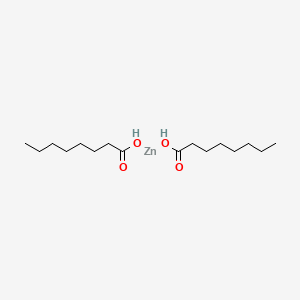
Zinc octoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Zinc octoate is typically synthesized through the reaction of zinc oxide (ZnO) with 2-ethylhexanoic acid (C8H16O2). The reaction is catalyzed to ensure precision and efficiency . The general reaction can be represented as follows:
[ \text{ZnO} + 2 \text{C8H16O2} \rightarrow \text{Zn(C8H15O2)2} + \text{H2O} ]
In industrial production, this compound is often diluted with organic solvents to facilitate its use in various applications . The compound is usually supplied as a clear, amber to pale yellow liquid when diluted .
Análisis De Reacciones Químicas
Zinc octoate undergoes various chemical reactions, including:
Oxidation: This compound can act as a catalyst in oxidation reactions, particularly in the curing of coatings and inks.
Reduction: It can also participate in reduction reactions, although this is less common.
Substitution: This compound can undergo substitution reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Zinc octoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of zinc octoate involves its ability to coordinate with other molecules through its zinc ion. This coordination allows it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of reactants into products . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Zinc octoate is often compared with other metal carboxylates, such as:
Zinc neodecanoate: Similar in structure and function, but with different ligand properties.
Bismuth octoate: Used as a co-catalyst with this compound in polyurethane applications.
Organotin compounds: Traditionally used in similar applications but are being phased out due to environmental and toxicity concerns.
This compound is unique in its balance of reactivity, stability, and environmental friendliness, making it a preferred choice in many applications .
Propiedades
Fórmula molecular |
C16H32O4Zn |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
octanoic acid;zinc |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |
Clave InChI |
YOEZTBGIFRPYPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


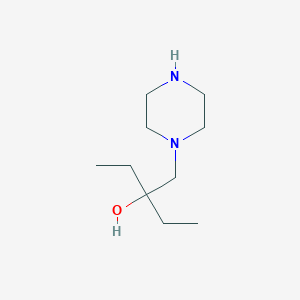

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

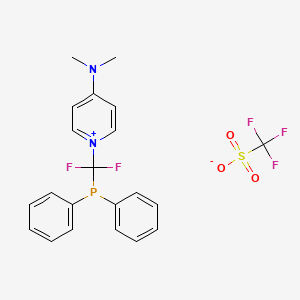


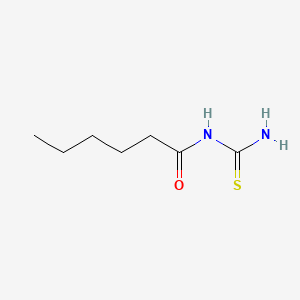
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)
